molecular formula C23H23N3O2 B10836968 2-(2-Methyl-4-p-tolylpyrimido[1,2-b]indazol-3-yl)pentanoic acid

2-(2-Methyl-4-p-tolylpyrimido[1,2-b]indazol-3-yl)pentanoic acid

Cat. No.: B10836968
M. Wt: 373.4 g/mol
InChI Key: ZCHVIKJTLWPNBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US9132129, Cpd047, involves multiple steps, starting with the preparation of the pyrimido[1,2-b]indazole core structure. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of US9132129, Cpd047, may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

US9132129, Cpd047, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

US9132129, Cpd047, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of US9132129, Cpd047, involves its interaction with specific molecular targets, such as the PC4 and SFRS1-interacting protein (PSIP1). This interaction can modulate the activity of these proteins, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to US9132129, Cpd047, include:

Uniqueness

US9132129, Cpd047, stands out due to its unique pyrimido[1,2-b]indazole core structure and its specific interactions with molecular targets like PSIP1.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[2-methyl-4-(4-methylphenyl)pyrimido[1,2-b]indazol-3-yl]pentanoic acid

InChI

InChI=1S/C23H23N3O2/c1-4-7-18(23(27)28)20-15(3)24-22-17-8-5-6-9-19(17)25-26(22)21(20)16-12-10-14(2)11-13-16/h5-6,8-13,18H,4,7H2,1-3H3,(H,27,28)

InChI Key

ZCHVIKJTLWPNBL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(N2C(=C3C=CC=CC3=N2)N=C1C)C4=CC=C(C=C4)C)C(=O)O

Origin of Product

United States

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